methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with the molecular formula C18H17N3O4. This compound is known for its unique chemical structure, which includes a benzoate ester, a hydrazone, and a phenoxy group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2-toluidine with oxoacetic acid to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group into an amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: While not widely used industrially, it may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit certain enzymes or proteins. Additionally, the phenoxy group can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
- Methyl 4-{[2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research.
Properties
CAS No. |
881664-30-8 |
---|---|
Molecular Formula |
C25H23N3O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
methyl 4-[[2-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate |
InChI |
InChI=1S/C25H23N3O5/c1-17-7-3-5-9-21(17)27-23(29)24(30)28-26-15-20-8-4-6-10-22(20)33-16-18-11-13-19(14-12-18)25(31)32-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+ |
InChI Key |
RNVGBYXLAYRSLA-CVKSISIWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.